molecular formula C23H24N2O3 B13369886 Ethyl 1'-phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylate

Ethyl 1'-phenyl-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxylate

Cat. No.: B13369886
M. Wt: 376.4 g/mol
InChI Key: ULFMCIGWGKGASG-UHFFFAOYSA-N
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Description

Ethyl 1’-phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1’-phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with pyrrolizine intermediates under controlled conditions. The reaction often requires the use of catalysts such as Lewis acids to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1’-phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the indole or pyrrolizine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 1’-phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1’-phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl phenylacetate: A simpler ester with a phenyl group, used in flavorings and fragrances.

    Phenylethyl alcohol: An alcohol with a phenyl group, used in perfumery and as a solvent.

Uniqueness

Ethyl 1’-phenyl-1,1’,2,2’,5’,6’,7’,7’a-octahydro-2-oxospiro[indole-3,3’-pyrrolizine]-2’-carboxylate is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H24N2O3

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 2'-oxo-1-phenylspiro[1,2,5,6,7,8-hexahydropyrrolizine-3,3'-1H-indole]-2-carboxylate

InChI

InChI=1S/C23H24N2O3/c1-2-28-21(26)20-19(15-9-4-3-5-10-15)18-13-8-14-25(18)23(20)16-11-6-7-12-17(16)24-22(23)27/h3-7,9-12,18-20H,2,8,13-14H2,1H3,(H,24,27)

InChI Key

ULFMCIGWGKGASG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(C2CCCN2C13C4=CC=CC=C4NC3=O)C5=CC=CC=C5

Origin of Product

United States

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